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molecular formula C12H17N3O B8308291 [3-(6-Methoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amine

[3-(6-Methoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amine

Cat. No. B8308291
M. Wt: 219.28 g/mol
InChI Key: GWMTVYSNAPEWEB-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

Prepared from 4-methoxy-benzene-1,2-diamine in analogy to the methods described for [3-(5,6-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=C(N)C(N)=CC=1.CO[C:13]1[C:26]([O:27][CH3:28])=[CH:25][C:16]2[NH:17][C:18]([CH2:20][CH2:21][CH2:22][NH:23][CH3:24])=[N:19][C:15]=2[CH:14]=1>>[CH3:28][O:27][C:26]1[CH:13]=[CH:14][C:15]2[N:19]=[C:18]([CH2:20][CH2:21][CH2:22][NH:23][CH3:24])[NH:17][C:16]=2[CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=CC1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(NC(=N2)CCCNC)C=C1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=CC2=C(NC(=N2)CCCNC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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